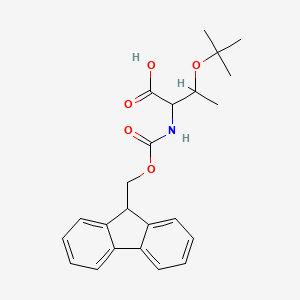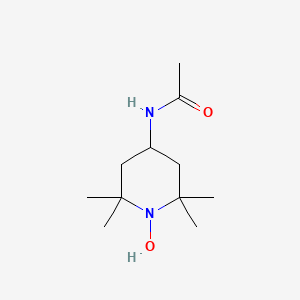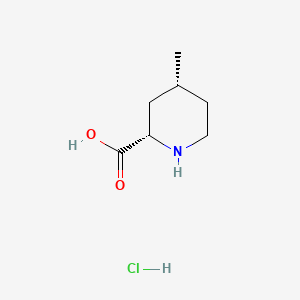
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound This compound is notable for its unique structure, which includes iron coordinated with cyclopentadienyl and phosphanyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: The cyclopentadienyl ligand is prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride.
Coordination to Iron: The cyclopentadienyl anion is then reacted with an iron(II) salt, such as iron(II) chloride, to form the iron-cyclopentadienyl complex.
Introduction of Phosphanyl Ligands: The dicyclohexylphosphanyl ligands are introduced through a ligand exchange reaction, where the iron-cyclopentadienyl complex is treated with dicyclohexylphosphanyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphine ligands and appropriate bases.
Major Products
Oxidation: Oxidized iron complexes with higher oxidation states.
Reduction: Reduced iron complexes with lower oxidation states.
Substitution: New complexes with different ligands coordinated to the iron center.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various ligands.
Biological Probes: It is used in the development of probes for studying biological systems.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it a candidate for use in electronic devices and sensors.
Mecanismo De Acción
The compound exerts its effects through coordination chemistry, where the iron center interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the iron center facilitates the transformation of the substrate. The pathways involved include electron transfer and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl ligands, affecting their reactivity and applications.
Other transition metal cyclopentadienyl complexes: Compounds with metals such as ruthenium or cobalt coordinated with cyclopentadienyl ligands.
Uniqueness
Ligand Structure: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands gives this compound unique reactivity and stability.
Propiedades
Fórmula molecular |
C43H63FeNP2 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
Clave InChI |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
SMILES isomérico |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









